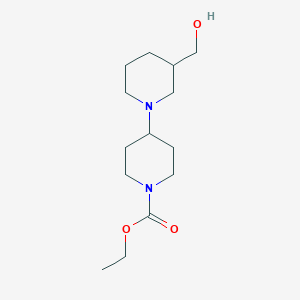![molecular formula C21H23N3O5 B5299522 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5299522.png)
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone, also known as furosemide, is a loop diuretic drug that is widely used in the treatment of edema and hypertension. It is a potent inhibitor of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, which leads to increased excretion of sodium, chloride, and water.
作用機序
Furosemide acts by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, which leads to increased excretion of sodium, chloride, and water. This results in a decrease in extracellular fluid volume and blood pressure. Furosemide also inhibits the reabsorption of calcium and magnesium, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects:
Furosemide has been shown to have a number of biochemical and physiological effects, including:
- Increased excretion of sodium, chloride, and water
- Decreased reabsorption of calcium and magnesium
- Increased excretion of uric acid, which can lead to gout
- Increased excretion of potassium, which can lead to hypokalemia
- Increased excretion of bicarbonate, which can lead to metabolic acidosis
- Increased excretion of prostaglandins, which can lead to renal vasodilation and increased blood flow to the kidney
実験室実験の利点と制限
Furosemide has several advantages for lab experiments, including its well-established mechanism of action and the availability of animal models of renal disease. However, there are also some limitations, including the potential for hypokalemia and metabolic acidosis, which can affect experimental outcomes. In addition, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone has been shown to have off-target effects on other transporters and ion channels, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone, including:
- Investigating the role of this compound in the treatment of acute kidney injury and chronic kidney disease
- Studying the effects of this compound on other transporters and ion channels
- Developing new derivatives of this compound with improved selectivity and potency
- Investigating the use of this compound in combination with other diuretics and antihypertensive drugs
- Studying the effects of this compound on other organs and systems, such as the cardiovascular system and the central nervous system.
合成法
Furosemide can be synthesized by the reaction of 4-chloro-5-sulfamoylanthranilic acid with ethyl 4-aminobutyrate in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-methoxyphenylacetyl chloride to form 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone.
科学的研究の応用
Furosemide has been widely used in scientific research to study the mechanism of action of diuretics and their effects on the kidney. It has also been used to investigate the role of the Na+-K+-2Cl- cotransporter in hypertension and heart failure. Furosemide has been shown to have protective effects on the kidney in various animal models of renal disease, including diabetic nephropathy, ischemia-reperfusion injury, and nephrotoxicity induced by drugs such as cisplatin.
特性
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-17-6-4-16(5-7-17)24-14-15(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-3-2-12-29-18/h2-7,12,15H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMBOABAEFZDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-{(2-oxo-1,3-cyclohexanediylidene)bis[methylylidene(2-methoxy-4,1-phenylene)oxy]}diacetic acid](/img/structure/B5299457.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5299459.png)
![8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5299465.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5299473.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5299476.png)

![N~1~,N~1~-diethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5299502.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)